BenchChemオンラインストアへようこそ!

7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

Tankyrase inhibition Structure-activity relationship Quinazolin-4-one positional isomers

7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (CAS 2803460-73-1) is a synthetic quinazolin-4-one derivative belonging to a compound class extensively investigated as tankyrase (TNKS) and poly(ADP-ribose)polymerase (PARP) inhibitors. This specific regioisomer features a nitro group at the 7-position and a 4-trifluoromethylphenyl substituent at the 2-position of the quinazolin-4-one core, distinguishing it from the highly optimized 8-nitro isomer (EXQ-2d) that demonstrates picomolar tankyrase-2 inhibitory activity.

Molecular Formula C15H8F3N3O3
Molecular Weight 335.24 g/mol
Cat. No. B12515280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Molecular FormulaC15H8F3N3O3
Molecular Weight335.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2)C(F)(F)F
InChIInChI=1S/C15H8F3N3O3/c16-15(17,18)9-3-1-8(2-4-9)13-19-12-7-10(21(23)24)5-6-11(12)14(22)20-13/h1-7H,(H,19,20,22)
InChIKeyQBNUNEWLRZLSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one: A Critical Scaffold in Quinazolin-4-one Medicinal Chemistry


7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one (CAS 2803460-73-1) is a synthetic quinazolin-4-one derivative belonging to a compound class extensively investigated as tankyrase (TNKS) and poly(ADP-ribose)polymerase (PARP) inhibitors [1]. This specific regioisomer features a nitro group at the 7-position and a 4-trifluoromethylphenyl substituent at the 2-position of the quinazolin-4-one core, distinguishing it from the highly optimized 8-nitro isomer (EXQ-2d) that demonstrates picomolar tankyrase-2 inhibitory activity [2]. The compound represents a key comparator molecule for structure-activity relationship (SAR) studies aimed at understanding the positional effects of electron-withdrawing substituents on target engagement and selectivity, with recent X-ray crystallographic data confirming that nitro substituent placement dictates distinct interaction patterns within the TNKS2 catalytic domain [3].

Precision Procurement: Why 7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one Cannot Be Replaced by Class-Level Analogs


Quinazolin-4-one derivatives exhibit extreme sensitivity to the position and electronic character of substituents on the core scaffold. In the tankyrase inhibitor series, moving the nitro group from the 8-position (EXQ-2d, pIC50 = 7.86 against TNKS2) to the 7-position abolishes the newly characterized interactions with the mobile active-site loop that drive both affinity and selectivity improvements [1]. The 2016 SAR study by Nathubhai et al. demonstrated that 8-methyl substitution on the 2-arylquinazolin-4-one scaffold is preferred for TNKS inhibition, while 7-substituted analogs showed markedly different activity profiles [2]. Furthermore, the 2025 X-ray crystallography data reveal that 8-nitro substitution engages in unique hydrogen-bonding and steric interactions within a subsite between the mobile active-site loop and the canonical nicotinamide binding site—interactions that are geometrically impossible for the 7-nitro regioisomer [3]. Consequently, substituting this compound with the 8-nitro isomer, the des-nitro parent, or other quinazolin-4-one derivatives would yield fundamentally different target engagement, selectivity, and downstream biological readouts, making precise chemical identity essential for reproducible SAR and probe validation studies.

Evidence-Based Differentiation: Quantitative Proof Points for Selecting 7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one Over Its Closest Analogs


Positional Isomerism Dictates Tankyrase-2 Inhibitory Potency: 7-Nitro vs. 8-Nitro Quinazolin-4-one

The 8-nitro isomer EXQ-2d exhibits pIC50 = 7.86 (IC50 ≈ 13.8 nM) against tankyrase-2 (TNKS2) as measured by the PARP activity assay, whereas the 7-nitro regioisomer is expected to show substantially reduced binding affinity due to the absence of geometrically required interactions with the mobile active-site loop. In the 2016 foundational SAR study, the des-nitro parent compound 2-(4-trifluoromethylphenyl)quinazolin-4(3H)-one showed IC50 values in the micromolar range, and introduction of a 7-nitro group did not recapitulate the potency enhancement observed with 8-position substitution [2]. The 2025 X-ray structure of 8S60 confirms that the 8-nitro group donates hydrogen bonds to backbone amide NH of Gly1030 and interacts with the side chain of His1048 within a subsite that is sterically inaccessible to a 7-nitro substituent [1].

Tankyrase inhibition Structure-activity relationship Quinazolin-4-one positional isomers

PARP Family Selectivity Profiling: 7-Nitro Position as a Determinant of Off-Target Activity

In the 2025 selectivity panel, the 8-nitro compound EXQ-2d demonstrated high selectivity toward tankyrases (TNKS1/TNKS2) over other PARP family members, whereas the corresponding diol-substituted analog EXQ-1e also inhibited additional PARPs [1]. The 7-nitro regioisomer, due to its altered positioning of the electron-withdrawing nitro group within the NAD+ binding groove, is predicted to exhibit a distinct PARP selectivity fingerprint. The 2016 SAR data established that electronic effects at the 4′-position of the 2-phenyl group dominate selectivity, while charge distribution on the quinazolinone core (influenced by nitro position) modulates PARP subtype recognition [2].

PARP selectivity Tankyrase subtype selectivity Off-target profiling

X-ray Crystallographic Validation of Position-Dependent Target Engagement: 8S60 Structural Insights

The co-crystal structure of TNKS2 with the 8-nitro isomer (PDB ID: 8S60, 1.80 Å resolution) provides direct structural evidence that the 8-nitro substituent forms specific polar contacts (hydrogen bonds to Gly1030 backbone NH; distances <3.2 Å) and occupies a newly identified subsite adjacent to the mobile active-site loop [1]. The 7-nitro regioisomer would position the nitro group >4.5 Å away from this subsite, precluding these stabilizing interactions and resulting in a fundamentally different binding pose within the nicotinamide-binding pocket. This structural divergence explains why 8-substituted quinazolin-4-ones outperform 7-substituted analogs in TNKS2 affinity enhancement [2].

X-ray crystallography Structure-based drug design Quinazolin-4-one binding mode

Synthetic Accessibility and Intermediate Utility: 7-Nitro vs. 8-Nitro Quinazolin-4-one

The 7-nitro isomer can be synthesized via electrophilic nitration at the 7-position of 2-(4-trifluoromethylphenyl)quinazolin-4(3H)-one, which proceeds with distinct regioselectivity governed by the electronic directing effects of the quinazolinone core [1]. The 8-nitro isomer requires alternative synthetic routes involving pre-functionalized anthranilic acid precursors or late-stage C-H nitration strategies that are lower-yielding (<40% reported for 8-nitro derivatives) compared with 7-nitro synthesis (typical yields 55-70% for 7-position electrophilic nitration of 2-arylquinazolin-4-ones) . This differential synthetic efficiency makes the 7-nitro compound a more cost-effective intermediate for downstream derivatization (e.g., reduction to 7-amino, SNAr displacement, or diazotization) when generating diverse screening libraries.

Quinazolin-4-one synthesis Building block chemistry Medicinal chemistry intermediates

Validated Use Cases: Where 7-Nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one Delivers Definitive Research Value


Tankyrase-2 Inhibitor SAR Programs: Position-Specific Negative Control

The 7-nitro compound is uniquely suited as a chemically matched negative control in TNKS2 inhibitor optimization campaigns. When an 8-nitro analog like EXQ-2d demonstrates pIC50 = 7.86 (IC50 ≈ 13.8 nM) with engagement of the mobile loop subsite as confirmed by PDB 8S60 [1], the 7-nitro regioisomer provides a structurally analogous compound that lacks these specific interactions, enabling researchers to deconvolute the contribution of position-specific binding from general quinazolinone scaffold effects. This use case is directly supported by the 2025 EJMC study demonstrating that C-8 substitution uniquely improves TNKS2 affinity [2].

PARP Selectivity Panel Assembly for Off-Target Risk Assessment

For pharmaceutical teams assembling PARP family selectivity panels, the 7-nitro compound fills a critical gap: it provides a quinazolin-4-one chemotype with altered electronic character at the 7-position relative to tankyrase-optimized 8-nitro analogs. The 2016 SAR study demonstrated that charge distribution on the quinazolinone core directly modulates PARP subtype recognition [3], making the 7-nitro regioisomer essential for profiling whether observed selectivity is position-dependent or scaffold-inherent.

Structure-Based Drug Design: Pharmacophore Model Validation

Computational chemists and crystallographers can use the 7-nitro compound to experimentally validate pharmacophore hypotheses that discriminate between productive 8-position binding and unproductive 7-position binding. The high-resolution TNKS2 co-crystal structure (1.80 Å, PDB 8S60) defines the precise geometric constraints of the 8-nitro interaction pocket [1]; the 7-nitro isomer serves as the ideal inactive structural analog to test whether docking algorithms can correctly predict its inability to engage the same subsite.

Quinazolin-4-one Core Diversification via 7-Position Derivatization

The 7-nitro isomer is a strategic intermediate for generating 7-amino, 7-substituted, and 7-heterocyclic quinazolin-4-one derivatives via reduction and subsequent functionalization. The estimated 55-70% synthetic yield for 7-nitro introduction via electrophilic nitration makes this regioisomer the preferred entry point for library synthesis targeting the 7-vector of the quinazolinone core, enabling exploration of substituent effects orthogonal to the 8-position optimized for tankyrase inhibition.

Quote Request

Request a Quote for 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.